(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate
Brand Name:
Vulcanchem
CAS No.:
107447-04-1
VCID:
VC21332593
InChI:
InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1
SMILES:
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N
Molecular Formula:
C13H16N2O3
Molecular Weight:
248.28 g/mol
(S)-Methyl 2-amino-3-(6-methoxy-1H-indol-3-YL)propanoate
CAS No.: 107447-04-1
Cat. No.: VC21332593
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107447-04-1 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-17-9-3-4-10-8(7-15-12(10)6-9)5-11(14)13(16)18-2/h3-4,6-7,11,15H,5,14H2,1-2H3/t11-/m0/s1 |
| Standard InChI Key | KOLLGWLALPFQSZ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)OC)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator